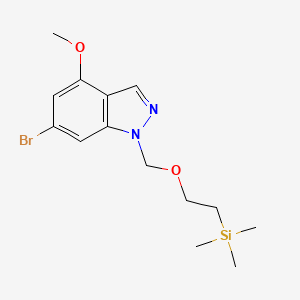![molecular formula C7H4BrClN4 B12832211 7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)
7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine is a heterocyclic compound with the molecular formula C7H3BrClN3 and a molecular weight of 244.48 g/mol . This compound is part of the pyrido[3,2-D]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine typically involves the chlorination and bromination of pyrido[3,2-D]pyrimidine derivatives. One common method includes the chlorination of 6-bromopyrido[3,2-D]pyrimidin-4-ol, which is prepared by heating 2-amino-5-bromonicotinic acid with formic acid, triethyl orthoformate, or formamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar chlorination and bromination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[3,2-D]pyrimidine derivatives .
Scientific Research Applications
7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting the activity of these kinases, the compound can interfere with cell signaling pathways, leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-D]pyrimidine
- 6-Bromo-3,4-dihydro-4-oxothieno[2,3-D]pyrimidine
- 7-Bromothieno[3,2-D]pyrimidine
Uniqueness
7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms on the pyrido[3,2-D]pyrimidine core makes it a versatile intermediate for further chemical modifications and applications .
Properties
Molecular Formula |
C7H4BrClN4 |
|---|---|
Molecular Weight |
259.49 g/mol |
IUPAC Name |
7-bromo-4-chloropyrido[3,2-d]pyrimidin-6-amine |
InChI |
InChI=1S/C7H4BrClN4/c8-3-1-4-5(13-7(3)10)6(9)12-2-11-4/h1-2H,(H2,10,13) |
InChI Key |
ZVQUWEKPAIJRFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=C1Br)N)C(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


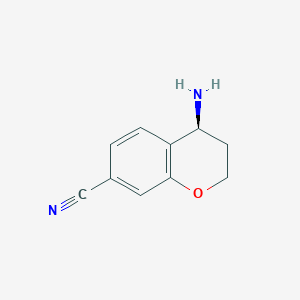
![1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12832140.png)
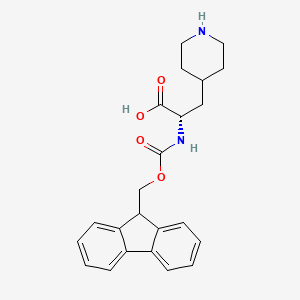
![[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane](/img/structure/B12832151.png)
![Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12832153.png)
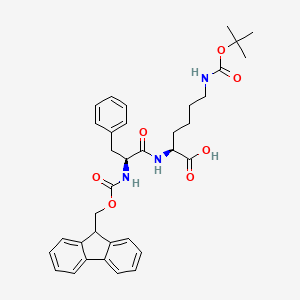
![[1,2]Thiazolo[2,3-a]benzimidazole](/img/structure/B12832175.png)
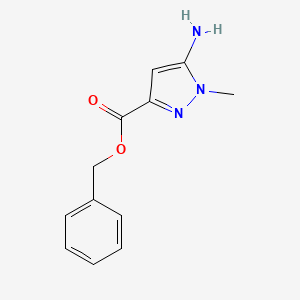
![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)
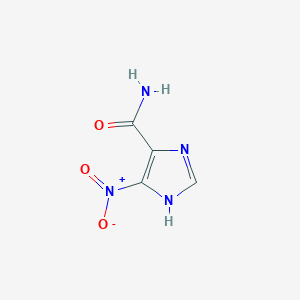
![(S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B12832208.png)
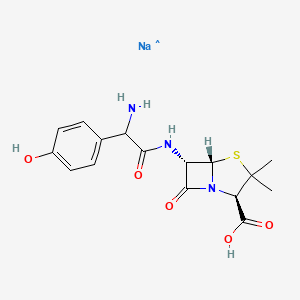
![N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide](/img/structure/B12832227.png)
